molecular formula C5H7BrN2O B2466435 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole CAS No. 1934602-52-4

3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole

Cat. No.: B2466435
CAS No.: 1934602-52-4
M. Wt: 191.028
InChI Key: WQAOBRQJQLIIIR-UHFFFAOYSA-N
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Description

Overview of Oxadiazole Isomers and Structural Diversity

Oxadiazoles (B1248032) exist in four constitutional isomeric forms, differentiated by the positions of the two nitrogen atoms relative to the oxygen atom in the five-membered ring. rroij.comnih.govglobalresearchonline.net This structural variation has a profound impact on the chemical and physical properties of the resulting compounds. rsc.org

The four isomers of oxadiazole are:

1,2,3-Oxadiazole : This isomer is generally unstable and tends to undergo ring-opening to form a diazoketone tautomer. wikipedia.org

1,2,4-Oxadiazole (B8745197) : A stable and well-studied isomer, it is a common structural motif in many pharmaceutical drugs. researchgate.netwikipedia.org

1,2,5-Oxadiazole : Also known by its trivial name, furazan (B8792606), this isomer is the core of the subject compound, 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole. wikipedia.orgchemicalbook.com It is a planar, π-excessive heterocycle. chemicalbook.com Its N-oxide derivative is known as furoxan. chemicalbook.comresearchgate.net

1,3,4-Oxadiazole (B1194373) : This isomer is noted for its high stability and is the most extensively studied of the four. mdpi.comchim.it It is a key component in a variety of biologically active molecules and functional materials. rroij.comchim.it

The structural diversity of oxadiazoles is further expanded by the ability to introduce various functional groups at the carbon positions of the ring. This functionalization allows for the fine-tuning of the molecule's electronic properties, solubility, and biological activity. researchgate.net For instance, the electron-deficient nature of the oxadiazole ring enhances its metabolic stability. researchgate.net

IsomerCommon NameKey Structural FeaturesStability
1,2,3-Oxadiazole -Adjacent nitrogen atoms, one next to oxygen.Unstable, ring-opens. wikipedia.org
1,2,4-Oxadiazole -Nitrogen atoms at positions 2 and 4.Stable. researchgate.net
1,2,5-Oxadiazole FurazanVicinal nitrogen atoms not adjacent to oxygen. chemicalbook.comStable.
1,3,4-Oxadiazole -Nitrogen atoms at positions 3 and 4.Most stable isomer. mdpi.comchim.it

Historical Context and Evolution of Oxadiazole Research

The study of oxadiazole chemistry dates back to the late 19th century. The first synthesis of a 1,3,4-oxadiazole derivative was reported in 1882 by German chemist Hermann Kurz. ontosight.ai This was closely followed by the first synthesis of the 1,2,4-oxadiazole heterocycle in 1884 by Tiemann and Krüger, who initially classified the compound as an "azoxime". nih.gov

For many decades, research into these compounds progressed steadily. However, it wasn't until nearly 80 years after its discovery that the 1,2,4-oxadiazole ring garnered significant attention from chemists, particularly following the observation of its photochemical rearrangement into other heterocyclic systems. nih.gov The synthesis of novel 1,3,4-oxadiazole derivatives and the investigation of their properties accelerated significantly in the last two decades of the 20th century and into the 21st. rroij.com This surge in interest was driven by the discovery of their broad spectrum of biological activities and their utility in materials science. chim.it The evolution of synthetic methodologies, from classical cyclization reactions to modern green chemistry techniques, has enabled the efficient production of a vast library of oxadiazole derivatives for various scientific investigations. researchgate.net

Significance of 1,2,5-Oxadiazoles in Contemporary Chemical Science

The 1,2,5-oxadiazole ring system, the core of this compound, holds a unique and significant position in modern chemistry. researchgate.net Often referred to as furazans, these compounds and their N-oxide counterparts (furoxans) exhibit a unique set of properties that make them valuable in diverse fields. chemicalbook.comresearchgate.net

In medicinal chemistry, 1,2,5-oxadiazole derivatives have emerged as potent pharmacophores with a wide array of biological activities. researchgate.neteurekaselect.com They are investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase for cancer treatment and as a new class of SENP2 inhibitors. chemicalbook.com The furoxan scaffold is particularly noteworthy for its ability to act as a nitric oxide (NO) donor under physiological conditions. researchgate.neteurekaselect.comresearchgate.net This property is exploited in the design of novel therapeutic agents, such as vasodilators. chemicalbook.comresearchgate.net

Beyond pharmaceuticals, 1,2,5-oxadiazoles have found applications in materials science. Their inherent fluorogenic properties are utilized in the development of light-emitting devices, producing orange to red fluorescence in both solution and solid states. chemicalbook.com Furthermore, the high nitrogen content and energetic nature of some 1,2,5-oxadiazole derivatives have led to their use as high-energy density materials (HEDMs) and explosives. chemicalbook.comresearchgate.net Certain derivatives also display herbicidal activity, highlighting their relevance in agricultural chemistry. chemicalbook.comresearchgate.net The versatility of the 1,2,5-oxadiazole ring continues to make it a subject of intensive research for creating novel compounds with tailored properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-4-ethyl-1,2,5-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-2-4-5(3-6)8-9-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAOBRQJQLIIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NON=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural and Electronic Characteristics of 1,2,5 Oxadiazoles

Aromaticity and Electron Delocalization within the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole is a five-membered, planar heterocycle containing one oxygen and two adjacent nitrogen atoms. chemicalbook.com This structural arrangement facilitates the formation of a delocalized system of 6π electrons, which confers it heteroaromatic character. chemicalbook.com The aromaticity of this ring system is a subject of detailed study, with various indices used to quantify it. The Bird unified aromaticity index for 1,2,5-oxadiazole is 53, a value comparable to that of isoxazole (B147169) (52), indicating a moderate level of aromatic stabilization. chemicalbook.com

The distribution of electrons within the ring is not uniform due to the presence of heteroatoms with differing electronegativity. The π electron density is highest on the nitrogen atoms, compared to the carbon and oxygen atoms. chemicalbook.com This uneven distribution results in a significant dipole moment and influences the ring's basicity. The pKa of 1,2,5-oxadiazole is approximately -5.0, which indicates it is a very weak base. chemicalbook.com

Electronic Properties of 1,2,5-Oxadiazole vs. Isoxazole
Property1,2,5-OxadiazoleIsoxazoleReference
Bird Aromaticity Index5352 chemicalbook.com
Dipole Moment (D)3.38Lower than 1,2,5-Oxadiazole chemicalbook.com
Ionization Energy (eV)11.79Not specified chemicalbook.com
pKa~ -5.0-2.97 chemicalbook.com
Summary of Substituent Effects on the 1,2,5-Oxadiazole Ring
SubstituentElectronic EffectPrimary Impact on Reactivity
Ethyl Group (-CH₂CH₃)Electron-donating (+I)Slightly increases ring electron density.
Bromomethyl Group (-CH₂Br)Inductively electron-withdrawing (-I) from BrCreates a reactive electrophilic carbon center for nucleophilic substitution.

Reactivity and Functionalization of 3 Bromomethyl 4 Ethyl 1,2,5 Oxadiazole

Reactivity of the 1,2,5-Oxadiazole Core

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, a characteristic that imparts significant thermal and chemical stability. nih.gov This stability allows for a wide range of chemical manipulations to be performed on its substituents without compromising the integrity of the ring itself.

The 1,2,5-oxadiazole ring system demonstrates considerable resilience under both acidic and basic conditions, a feature that is particularly pronounced in 3,4-disubstituted derivatives like 3-(bromomethyl)-4-ethyl-1,2,5-oxadiazole.

Acidic Conditions: The heterocyclic ring is generally resistant to attack by acids. nih.gov While the ring nitrogen atoms are weakly basic, protonation typically requires strong superacids. For instance, studies on related 5-styryl-1,2,4-oxadiazoles have shown that protonation occurs at the N4 nitrogen in strong acids like triflic acid (TfOH). nih.gov It is expected that the 1,2,5-oxadiazole core in the title compound would exhibit similar stability, tolerating a wide range of acidic reagents used in transformations of the side chains.

Basic Conditions: 3,4-Disubstituted 1,2,5-oxadiazoles are known to be stable to alkali. This contrasts with the parent 1,2,5-oxadiazole or its monosubstituted analogues, which can undergo ring-cleavage reactions in the presence of bases. The presence of two substituents, such as the bromomethyl and ethyl groups, enhances the stability of the ring, preventing base-mediated degradation. This stability is crucial when performing reactions on the bromomethyl group that require basic catalysts or reagents.

The 1,2,5-oxadiazole core, while generally stable, can undergo transformations under forcing thermal or photochemical conditions. These reactions typically involve the cleavage of the weak N-O bond within the ring.

Thermal Transformations: The 1,2,5-oxadiazole ring can undergo thermal fragmentation. High-temperature thermolysis or flash vacuum pyrolysis (FVP) of 1,2,5-oxadiazoles can lead to the clean cleavage of the O1-N2 and C3-C4 bonds. researchgate.net This process results in the formation of two nitrile-containing fragments. For an asymmetrically substituted compound like this compound, this would be expected to yield a mixture of bromoacetonitrile (B46782) and propionitrile, along with their corresponding nitrile oxide fragments. Multicyclic compounds that feature a 3,4-substitution pattern on the 1,2,5-oxadiazole core are noted for their high thermal stability, which allows for a planar conformation. researchgate.net

Photochemical Transformations: The photochemistry of oxadiazoles (B1248032) has been a subject of interest, often involving intramolecular rearrangements initiated by the cleavage of the labile O-N bond. chim.it While specific studies on this compound are not prevalent, the general photochemical behavior of substituted 1,2,4-oxadiazoles, a related isomer, provides insight. Irradiation of these compounds can generate reactive open-chain intermediates which may lead to different products depending on the reaction medium. chim.itrsc.org For some substituted 1,2,4-oxadiazoles, photochemical irradiation leads to isomerization into the more stable 1,3,4-oxadiazole (B1194373) ring system. rsc.orgrsc.org Other pathways involve reaction with the solvent. rsc.orgrsc.org It is plausible that this compound could undergo similar photo-induced ring-opening or rearrangement reactions.

Transformations of the Bromomethyl Moiety

The bromomethyl group is a versatile functional handle, serving as a potent electrophile and a precursor to radical species. This allows for extensive functionalization at the position adjacent to the oxadiazole ring.

The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. This SN2 reactivity allows for the direct replacement of the bromine atom and the formation of new carbon-heteroatom or carbon-carbon bonds. Analogous reactions on related bromomethyl-substituted 1,3,4-oxadiazoles demonstrate the breadth of this chemistry. nih.gov

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of derivatives. Common transformations include reactions with:

Amines: Primary and secondary amines react readily to form the corresponding aminomethyl derivatives.

Thiols: Thiolates are excellent nucleophiles and react to produce thioethers.

Alcohols/Phenols: In the presence of a base, alcohols and phenols can form ethers.

Carboxylates: Reaction with carboxylate salts yields ester derivatives.

Azides: Sodium azide (B81097) provides a straightforward route to the corresponding azidomethyl compound, which can be further functionalized.

Cyanides: Cyanide ions can be used to introduce a nitrile group, extending the carbon chain by one atom.

The table below summarizes representative nucleophilic substitution reactions based on the established reactivity of similar bromomethyl-substituted heterocycles. nih.govmdpi.com

NucleophileReagent ExampleProduct Functional Group
AmineDiethylamineDiethylaminomethyl
ThiolateSodium thiophenoxidePhenylthiomethyl
AlkoxideSodium methoxideMethoxymethyl (Ether)
CarboxylateSodium acetateAcetoxymethyl (Ester)
AzideSodium azideAzidomethyl
CyanideSodium cyanideCyanomethyl (Nitrile)
Iminodiacetate EstersDiethyl iminodiacetateN,N-Bis(ethoxycarbonylmethyl)aminomethyl

These reactions are typically carried out in polar aprotic solvents like DMF, DMSO, or acetonitrile, often in the presence of a non-nucleophilic base such as sodium carbonate or triethylamine (B128534) to neutralize the HBr byproduct. nih.gov

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage under thermal or photochemical initiation to generate a 3-(radical methyl)-4-ethyl-1,2,5-oxadiazole intermediate. This radical can then participate in a variety of subsequent reactions. The initiation step typically involves a radical initiator like azobisisobutyronitrile (AIBN) upon heating. beilstein-journals.orgyoutube.com

Key radical-mediated transformations could include:

Reduction (Dehalogenation): In the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS), the bromomethyl group can be reduced to a methyl group. beilstein-journals.org

Addition to Alkenes: The generated radical can add across the double bond of an alkene, forming a new carbon-carbon bond. This can be the first step in a tandem radical cyclization process if the alkene is appropriately positioned within the molecule or added as an external reagent. iupac.org

Intramolecular Cyclization: If a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule (e.g., attached via a nucleophilic substitution reaction), intramolecular radical cyclization can be used to construct new ring systems. beilstein-journals.orgiupac.org

While radical reactions on this compound itself are not extensively documented, the principles are well-established for other bromoalkyl-substituted aromatic and heterocyclic systems. beilstein-journals.org

Functionalization Strategies on the Ethyl Group (as a peripheral substituent)

Direct functionalization of the ethyl group on the 1,2,5-oxadiazole ring presents a synthetic challenge due to the relative inertness of sp³ C-H bonds. However, modern synthetic methodologies, particularly those involving transition metal-catalyzed C-H activation, offer potential pathways for its modification.

The functionalization of alkyl groups adjacent to azole rings is an area of active research. researchgate.net These methods typically rely on a directing group effect, where the metal catalyst coordinates to the nitrogen atoms of the heterocycle, positioning it to selectively activate a C-H bond on the adjacent alkyl chain. While the 1,2,5-oxadiazole ring is less basic than many other azoles, its nitrogen atoms could potentially serve as directing groups for certain transition metals like palladium, copper, or iron. researchgate.net

Potential, albeit speculative, strategies for functionalizing the ethyl group include:

Directed C-H Oxidation: Catalytic systems could be employed to oxidize the methylene (B1212753) (α) or methyl (β) position of the ethyl group to introduce hydroxyl or carbonyl functionalities.

Directed C-H Arylation/Alkenylation: Palladium-catalyzed cross-coupling reactions could potentially be adapted to form C-C bonds by reacting a C-H bond of the ethyl group with aryl or vinyl halides.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide and a radical initiator), it might be possible to selectively halogenate the methylene position of the ethyl group, which is activated by the adjacent heterocyclic ring. This would create a new reactive handle for subsequent nucleophilic substitutions.

These approaches are at the forefront of synthetic methodology, and their application to the specific substrate this compound would require experimental investigation to determine feasibility and selectivity. nih.govnih.gov

Computational and Theoretical Investigations of 1,2,5 Oxadiazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the modern study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of chemical and physical properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying a variety of 1,2,5-oxadiazole derivatives. DFT calculations are used to determine optimized molecular geometries, frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential surfaces, and thermodynamic properties such as heats of formation (HOF).

Studies on the parent 1,2,5-oxadiazole ring and its substituted derivatives reveal that the ring system is planar and possesses a degree of aromaticity. acs.org The electronic structure is significantly influenced by the nature of the substituents at the C3 and C4 positions. For a molecule like 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, the electron-donating ethyl group and the electron-withdrawing bromomethyl group would be expected to create a polarized electronic environment.

The stability of oxadiazole derivatives, particularly those designed as energetic materials, is a critical parameter that can be assessed using DFT. Calculations of the gas-phase heat of formation (ΔHf,gas) are often performed using isodesmic reactions, a computational strategy that minimizes errors by conserving bond types. For instance, studies on various energetic compounds based on the 1,2,5-oxadiazole scaffold have shown that all designed compounds possess high positive heats of formation. researchgate.net The energy gap between the HOMO and LUMO is another key indicator of molecular stability and reactivity; a larger gap generally implies higher kinetic stability. In a study of 64 energetic compounds based on 1,2,5-oxadiazole, energy gaps were fully investigated using DFT at the B3LYP/6-311G(d,p) level to assess thermal stability. researchgate.net

The N-oxide derivatives of 1,2,5-oxadiazoles, known as furoxans, are also extensively studied. DFT calculations using the B3LYP functional have been shown to provide a correct description of furoxan geometry. acs.org The presence of the exocyclic N-oxide group significantly alters the electronic properties and stability of the ring. mdpi.com

Table 1: Calculated Properties of Selected 1,2,5-Oxadiazole Derivatives from DFT Studies
Compound/DerivativeMethodCalculated PropertyValueReference
4,4'-dinitro-3,3'-4,3'-ter-1,2,5-oxadiazole (DNTO)First-PrinciplesHeat of Formation245 kJ mol⁻¹ nih.gov
Furoxan-Oxa- acs.orgacs.orgbicyclic Azo CompoundGaussian 09Heat of Formation1212.7 kJ mol⁻¹ mdpi.com
Furoxan-Oxa- acs.orgacs.orgbicyclic Nitro CompoundGaussian 09Heat of Formation370.7 kJ mol⁻¹ mdpi.com
Parent FuroxanB3LYPNPA Charge on Furoxan Moiety-0.46 e acs.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, making it the method of choice for predicting optical characteristics such as UV-visible absorption spectra. acs.orgkfupm.edu.sa By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net

For 1,2,5-oxadiazole derivatives, TD-DFT studies have been employed to understand how different substituents tune their optical properties. For example, in a computational study of high-energy materials, the absorbance and excitation energies of 4,4′-dinitro-3,3′-4,3′-ter-1,2,5-oxadiazole (DNTO) were calculated using TD-DFT. nih.govacs.org The results showed a maximum absorption wavelength (λmax) of 201 nm. acs.org Such calculations are crucial for developing oxadiazole-based materials for optical applications, such as dyes for solar cells or fluorescent probes. kfupm.edu.sa The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that correlate well with experimental data. researchgate.net

Table 2: Calculated Optical Properties of a 1,2,5-Oxadiazole Derivative
CompoundMethodMaximum Absorption Wavelength (λmax)Excitation EnergyReference
4,4'-dinitro-3,3'-4,3'-ter-1,2,5-oxadiazole (DNTO)TD-DFT201 nmNot Specified acs.org
5,5'-dinitro-2H,2H'-3,3'-bi-1,2,4-triazole (DNBT)TD-DFT225 nmNot Specified acs.org
4,4'-dinitroazolefurazan (DNAF)TD-DFT228 nmNot Specified acs.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. MD simulations are particularly valuable in the field of drug discovery, where they are used to model the interaction between a potential drug molecule (ligand) and its biological target (e.g., an enzyme or receptor).

For a compound like this compound, MD simulations could be used to investigate its binding affinity and stability within the active site of a target protein. Such simulations track the positions and velocities of atoms over time, governed by a force field that describes the potential energy of the system. This allows for the analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability of the protein-ligand complex and the flexibility of different parts of the protein, respectively. researchgate.nettandfonline.com

Although specific MD studies on this compound are not available, research on other oxadiazole isomers demonstrates the utility of this approach. For instance, MD simulations have been performed on 1,2,4-oxadiazole (B8745197) derivatives to understand their binding to enzymes like sortase A and EGFR, confirming the stability of ligand-protein interactions predicted by molecular docking. tandfonline.comnih.gov These studies show that stable hydrogen bonds and other non-covalent interactions are crucial for maintaining the binding pose of the inhibitor. tandfonline.com Similarly, MD simulations could be applied to 1,2,5-oxadiazole derivatives to explore their potential as enzyme inhibitors or to model their behavior in condensed phases, such as in a crystal lattice or in solution.

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. For 1,2,5-oxadiazole derivatives, DFT calculations can provide several reactivity descriptors. The distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MESP) map is another powerful tool, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In the case of benzofuroxans (a benzene ring fused to a furoxan ring), DFT calculations have shown that the fused furoxan ring breaks the aromaticity of the carbocyclic ring, making certain carbon-carbon bonds behave like electron-poor olefin bonds. mdpi.com This activation makes the ring susceptible to nucleophilic substitution reactions. mdpi.com This suggests that the 1,2,5-oxadiazole ring itself is strongly electron-withdrawing and can activate adjacent positions for nucleophilic attack. For this compound, the carbon atom of the bromomethyl group would be a primary electrophilic site, susceptible to nucleophilic substitution, a common reaction for benzylic-type halides. Furthermore, the ring carbons could also be sites for specific reactions, depending on the reaction conditions and the nature of the attacking species. Computational studies can map out the energy profiles of different reaction pathways, identifying transition states and calculating activation barriers to determine the most favorable mechanism.

Structure-Property Relationship Studies through Computational Approaches

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are prime examples of this approach. researchgate.net These models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally observed activities or properties.

For oxadiazole derivatives, QSAR models have been developed to identify the key structural features required for biological activities like antitubercular or antimicrobial effects. nih.govnih.gov For example, a 2D-QSAR study on oxadiazole-ligated pyrrole derivatives identified descriptors such as chiV3Cluster and Rotatable Bond Count as being significant for their antitubercular activity. nih.gov 3D-QSAR methods, such as k-nearest neighbor molecular field analysis (kNN-MFA), provide a three-dimensional map of favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around the molecular scaffold. nih.govnih.gov

These computational approaches allow for the virtual screening of large libraries of compounds and the rational design of new derivatives with enhanced properties before they are synthesized. researchgate.net For this compound, such studies could correlate descriptors related to the ethyl and bromomethyl groups with a desired property, guiding the synthesis of analogues with potentially improved performance, whether as a drug candidate or a specialized chemical.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR spectra or data for 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole were found. This analysis would typically provide detailed information about the molecule's hydrogen and carbon framework, respectively. A hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, as well as a distinct signal for the bromomethyl (-CH₂Br) protons. Similarly, a ¹³C NMR spectrum would reveal the chemical environments of the five carbon atoms in the structure.

Infrared (IR) and Raman Spectroscopy

Specific experimental Infrared (IR) or Raman spectroscopy data for this compound is not available. This vibrational spectroscopy data would be used to identify the functional groups present in the molecule by observing the characteristic vibrational frequencies of specific bonds, such as C-H, C=N, N-O, and C-Br.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available UV-Vis spectroscopic data for this compound. This technique is used to study the electronic transitions within a molecule. The resulting spectrum would indicate the wavelengths at which the molecule absorbs light, providing insights into its electronic structure and conjugation.

Mass Spectrometry (MS and HRMS)

No experimental Mass Spectrometry (MS) or High-Resolution Mass Spectrometry (HRMS) data, including fragmentation patterns, has been published for this compound. While theoretical mass and predicted collision cross-section values may be calculated, no empirical data is available. MS analysis would confirm the molecular weight of the compound and HRMS would provide its exact mass, allowing for the determination of its elemental composition. Analysis of the fragmentation pattern would offer structural information.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its structure, bond lengths, and bond angles.

Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC)

No specific protocols or results from chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound are available in the literature. These methods are essential for separating the compound from impurities and verifying its purity.

Applications in Chemical Science and Engineering Non Pharmacological

Materials Science Applications

The 1,2,5-oxadiazole moiety is a key structural component in various advanced materials due to its inherent thermal stability, specific electronic properties, and high nitrogen content. nih.govresearchgate.net

Oxadiazole derivatives are well-established as important materials in the field of optoelectronics, particularly in the construction of Organic Light-Emitting Diodes (OLEDs). chim.it Their electron-deficient nature makes them excellent candidates for electron-transporting and hole-blocking layers within these devices. chim.it The 1,2,5-oxadiazole ring, in particular, is known for its fluorogenic properties, with some derivatives emitting light in the orange to red spectrum in both solution and solid states. chemicalbook.com

While direct applications of 3-(bromomethyl)-4-ethyl-1,2,5-oxadiazole in optoelectronics are not extensively documented, its role as a synthetic intermediate is critical. The bromomethyl group allows for the covalent attachment of the 4-ethyl-1,2,5-oxadiazole unit to polymer backbones or other chromophores, enabling the development of new materials with tailored electronic and photophysical properties for OLEDs and other light-emitting devices. chemicalbook.com

The 1,2,5-oxadiazole (furazan) ring is a well-known building block in the design of high-energy density materials (HEDMs). nih.govfrontiersin.org Its high heat of formation and significant nitrogen content contribute to the energetic properties of molecules containing this heterocycle. frontiersin.orgnih.gov By incorporating energetic functionalities such as -NO2, -NHNO2, or -ONO2 onto oxadiazole backbones, researchers have developed a range of energetic materials with superior detonation properties. frontiersin.org

The compound this compound serves as a precursor for more complex energetic materials. The reactive bromomethyl handle can be substituted with various nitrogen-rich groups to enhance the energetic output of the resulting molecule. This synthetic strategy allows for the creation of new energetic compounds where the stable furazan (B8792606) ring acts as the core. Research on related oxadiazole structures has demonstrated the viability of this approach in creating materials with high detonation velocities and pressures. frontiersin.orgnih.govnih.gov

Below is a table of representative energetic compounds based on the 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole cores, illustrating the performance metrics that can be achieved.

Compound NameDensity (g cm⁻³)Detonation Velocity (m s⁻¹)Detonation Pressure (GPa)
Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate1.8218,82235.1
4,4′-(5-trinitromethyl-1,2,4-oxadiazole)-3,3′-azo-furazan1.8979,35137.46
2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivative (Compound 5)Not specified8,45031.6
2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole derivative (Compound 8)Not specified8,13029.2

This table presents data for related energetic materials to showcase the potential of the oxadiazole core, as specific data for derivatives of this compound is not available.

The incorporation of heterocyclic rings like 1,2,5-oxadiazole into polymer chains can significantly enhance their thermal stability and introduce specific functionalities. The synthesis of hybrid polymers by grafting 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties onto polyvinyl chloride has been reported, indicating a pathway for modifying polymer properties. ekb.eg

This compound is an ideal candidate for such applications. Its bromomethyl group can readily participate in polymerization reactions or be used to graft the oxadiazole unit onto existing polymer backbones. This could lead to the development of new polymers with improved thermal resistance or with specific electronic or optical properties derived from the oxadiazole ring. chim.it

Role as Synthetic Intermediates and Building Blocks

The primary and most significant application of this compound is its role as a versatile synthetic intermediate. The bromomethyl group is a key functional handle that allows for a variety of chemical transformations, making it possible to introduce the 4-ethyl-1,2,5-oxadiazole moiety into a wide range of molecules. This reactivity is central to its use in creating more complex chemical structures for diverse applications. mdpi.com

The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, enabling reactions with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity facilitates the construction of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility is exploited in the synthesis of novel compounds in medicinal chemistry, agrochemistry, and materials science. google.compensoft.net

Agrochemical Research (e.g., Herbicides, Insecticides)

Oxadiazole derivatives have been investigated for their potential use in agriculture as herbicides, fungicides, and insecticides. google.commdpi.com For instance, tioxazafen, a nematicide, features a 1,2,4-oxadiazole core. mdpi.com Research has shown that the introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring can significantly enhance nematicidal activity. mdpi.com

This suggests that this compound could be a valuable precursor for the development of new agrochemicals. By reacting the bromomethyl group with various nucleophiles, a library of new compounds can be synthesized and screened for biological activity against agricultural pests and pathogens. The 1,2,5-oxadiazole ring itself may contribute to the biological activity of the resulting molecules. chemicalbook.comgoogle.com

The following table shows the nematicidal activity of a related compound, A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), against various nematodes, highlighting the potential of halomethyl-oxadiazole structures in agrochemical research.

CompoundTarget NematodeLC50 (μg/mL)
A1Bursaphelenchus xylophilus2.4
Avermectin (Commercial)Bursaphelenchus xylophilus335.5
Tioxazafen (Commercial)Bursaphelenchus xylophilus>300
Fosthiazate (Commercial)Bursaphelenchus xylophilus436.9

This table presents data for a related nematicidal compound to illustrate the potential of the bromomethyl-oxadiazole scaffold. mdpi.com

NO-Donor Systems in Chemical Biology Research

1,2,5-Oxadiazole-2-oxides, commonly known as furoxans, are well-established as nitric oxide (NO) donors in biological systems. chemicalbook.comnih.gov These compounds can release NO through thiol-dependent bioactivation. nih.gov Nitric oxide is a critical signaling molecule involved in various physiological processes, and NO-donating compounds are valuable tools in chemical biology research to study these pathways. nih.gov

While this compound is a furazan and not a furoxan (it lacks the N-oxide), the 1,2,5-oxadiazole core is closely related. The compound could serve as a synthetic precursor to create novel NO-donor systems. For example, the bromomethyl group could be used to attach the 4-ethyl-1,2,5-oxadiazole moiety to other molecules of biological interest, potentially creating hybrid molecules with dual activities. Further chemical modification of the oxadiazole ring could also lead to the development of new NO-releasing platforms.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Bromomethyl)-4-ethyl-1,2,5-oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a hydroxymethyl precursor using N-bromosuccinimide (NBS) and triphenylphosphine in dry dichlorloromethane under inert atmospheres at low temperatures (-10°C). Key steps include controlling stoichiometry (1.2:1 NBS:precursor ratio) and reaction time (35 minutes) to minimize side reactions . Alternative pathways involve functionalizing oxadiazole cores via nucleophilic substitution, where the bromomethyl group acts as a reactive handle .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bromomethyl (δ\delta ~4.75 ppm, singlet) and ethyl group integration .
  • Elemental Analysis : Validate molecular formula (C5_5H7_7BrN2_2O) and purity .
  • Thermal Analysis (DSC) : Assess decomposition temperatures and thermal stability .
  • X-ray Crystallography : Resolve crystal packing and bond angles for structural validation (if single crystals are obtainable) .

Q. How does the bromomethyl group influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The bromomethyl group increases susceptibility to hydrolysis and nucleophilic attack. Stability studies recommend storage in anhydrous environments at -20°C. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify decomposition products .

Advanced Research Questions

Q. What are the potential applications of this compound in energetic materials?

  • Methodological Answer : The 1,2,5-oxadiazole moiety contributes to high density (theoretically ~1.85 g/cm3^3) and thermal stability (>200°C), making it suitable for explosive precursors. Performance metrics (detonation velocity, pressure) can be calculated via Gaussian 03 software using DFT methods. Comparative studies with RDX highlight its superior detonation pressure (37.4 GPa) .

Q. How does the compound’s reactivity compare in SN2 vs. radical-mediated substitution reactions?

  • Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). For radical pathways, AIBN-initiated reactions with alkenes or alkynes under UV light can yield functionalized derivatives. Kinetic studies (GC-MS monitoring) reveal higher efficiency in SN2 pathways at room temperature .

Q. What computational strategies predict the compound’s reactivity in complex biological systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., enzymes). QSAR models correlate substituent effects (e.g., ethyl vs. methyl groups) with bioavailability. ADMET predictions (SwissADME) assess blood-brain barrier penetration, critical for neuroprotective agent design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.